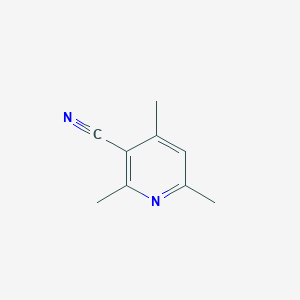
2,4,6-Trimethylnicotinonitrile
Cat. No. B8604527
M. Wt: 146.19 g/mol
InChI Key: IXNIRSLLBBBXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07601736B2
Procedure details


2-chloro-4,6-dimethyl-nicotinonitrile (700 mg, 4.201 mmol) and Pd(PPh3)4 (243 mg, 0.210 mmol) were dissolved in 20 mL of anhydrous THF, added with methylzinc chloride (2M CH3ZnCl/THF, 12.6 mL, 25.21 mmol) and refluxed for about 40 hours under the nitrogen atmosphere. The mixture was added to a saturated EDTA solution (50 mL), and neutralized with potassium carbonate while stirring at 0° C. and then extracted twice with 150 mL of methylene chloride. The resulting organic layer was dried using anhydrous sodium sulfate, filtered and concentrated. A silica gel column chromatography (25% EtOAc/Hexanes) was performed on the resulting residue and 535 mg (87%) of 2,4,6-trimethyl-nicotinonitrile was obtained in white solid.






Yield
87%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:3]=1[C:4]#[N:5].[Cl-].C[Zn+].[CH2:15](N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C(=O)([O-])[O-].[K+].[K+]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:15][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[C:6]([CH3:11])[C:3]=1[C:4]#[N:5] |f:1.2,4.5.6,^1:49,51,70,89|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
700 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C(=CC(=N1)C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
243 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
12.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C[Zn+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for about 40 hours under the nitrogen atmosphere
|
|
Duration
|
40 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with 150 mL of methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting organic layer was dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C#N)C(=CC(=N1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 535 mg | |
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
